molecular formula C16H22ClNO3S B15178243 Benzoic acid, 2-chloro-5-(((pentyloxy)thioxomethyl)amino)-, 1-methylethyl ester CAS No. 135812-36-1

Benzoic acid, 2-chloro-5-(((pentyloxy)thioxomethyl)amino)-, 1-methylethyl ester

Cat. No.: B15178243
CAS No.: 135812-36-1
M. Wt: 343.9 g/mol
InChI Key: WUYOWHZRZOMGMX-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-5-(((pentyloxy)thioxomethyl)amino)-, 1-methylethyl ester is a complex organic compound with a unique structure that combines a benzoic acid derivative with a pentyloxy thioxomethyl amino group and an isopropyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-chloro-5-(((pentyloxy)thioxomethyl)amino)-, 1-methylethyl ester typically involves multiple steps. One common method starts with the chlorination of benzoic acid to introduce the 2-chloro group. This is followed by the introduction of the pentyloxy thioxomethyl amino group through a series of nucleophilic substitution reactions. The final step involves esterification with isopropyl alcohol under acidic conditions to form the 1-methylethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-5-(((pentyloxy)thioxomethyl)amino)-, 1-methylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or thioether.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((pentyloxy)thioxomethyl)amino)-, 1-methylethyl ester has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-chloro-5-(((pentyloxy)thioxomethyl)amino)-, 1-methylethyl ester involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-chloro-5-(((1,1-dimethylethoxy)thioxomethyl)amino)-, 1-methylethyl ester: Similar structure but with a different alkoxy group.

    Benzoic acid, 2-chloro-5-(((methoxy)thioxomethyl)amino)-, 1-methylethyl ester: Similar structure with a methoxy group instead of a pentyloxy group.

Uniqueness

The uniqueness of benzoic acid, 2-chloro-5-(((pentyloxy)thioxomethyl)amino)-, 1-methylethyl ester lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The pentyloxy group, in particular, may influence the compound’s solubility, reactivity, and biological activity.

Properties

CAS No.

135812-36-1

Molecular Formula

C16H22ClNO3S

Molecular Weight

343.9 g/mol

IUPAC Name

propan-2-yl 2-chloro-5-(pentoxycarbothioylamino)benzoate

InChI

InChI=1S/C16H22ClNO3S/c1-4-5-6-9-20-16(22)18-12-7-8-14(17)13(10-12)15(19)21-11(2)3/h7-8,10-11H,4-6,9H2,1-3H3,(H,18,22)

InChI Key

WUYOWHZRZOMGMX-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=S)NC1=CC(=C(C=C1)Cl)C(=O)OC(C)C

Origin of Product

United States

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